![molecular formula C5H8ClN3OS B1272655 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol CAS No. 877802-01-2](/img/structure/B1272655.png)

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

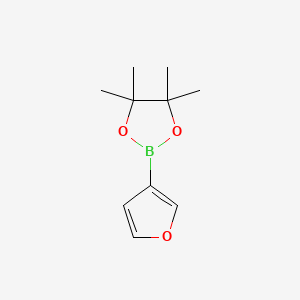

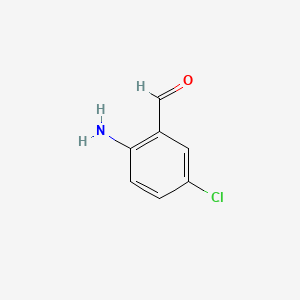

“2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol” is a chemical compound with the CAS Number: 877802-01-2 . It has a molecular weight of 193.66 and its IUPAC name is 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Antimicrobial Agents : A study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Antibacterial Properties : Another research focused on the synthesis of 2-substituted-6-(4-methyl-6-substitutedcinnoline-3-yl)imidazo[2,1-b][1,3,4] thiadiazoles and evaluated their antibacterial properties against gram-positive and gram-negative bacteria (Jakhar & Makrandi, 2010).

Condensation Reactions : A study examined the condensation of 3-substituted 5-phenyl-1,2-dithiolylium salts with 2-amino-N-heterocycles, yielding yellow and orange compounds, important for understanding molecular interactions (Mitchell & Reid, 1982).

Antioxidant Derivatives : Research on the synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides revealed the creation of compounds with potential antioxidant effects (Al-Haidari & Al-Tamimi, 2021).

Lipophilicity in Antiproliferative Agents : A study investigated the lipophilicity of antiproliferative active 4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, which is crucial in drug design (Niewiadomy, Skrzypek, Matysiak, & Studziński, 2010).

Mécanisme D'action

Target of Action

Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s worth noting that thiadiazole derivatives have been found to inhibit urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This inhibition is achieved by the compound interacting with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease by thiadiazole derivatives can affect the urea cycle, leading to a decrease in ph, which is essential for the survival of certain bacteria .

Pharmacokinetics

The compound’s molecular weight (19366) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of urease by thiadiazole derivatives can lead to a decrease in ph, which can affect the survival of certain bacteria .

Propriétés

IUPAC Name |

2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJOQMYKEIAUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NSN=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378187 |

Source

|

| Record name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |

CAS RN |

877802-01-2 |

Source

|

| Record name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)